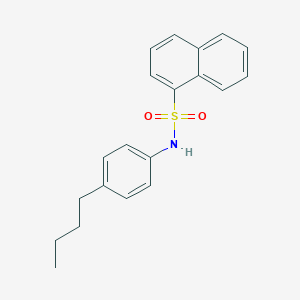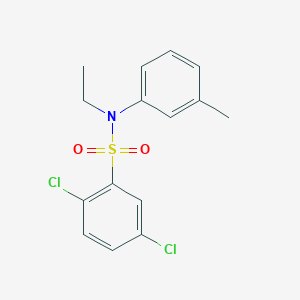![molecular formula C26H27NO5S B281226 Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been extensively studied for its scientific research application. It is a synthetic compound that has been synthesized using various methods. It is a potent inhibitor of certain enzymes and has been studied for its potential use in treating various diseases.
Wirkmechanismus
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate inhibits the activity of PDE4 and cAMP phosphodiesterases. PDE4 is an enzyme that breaks down cAMP, which is involved in various cellular processes, including inflammation. Inhibition of PDE4 leads to an increase in cAMP levels, which results in a decrease in inflammation. This compound also inhibits the activity of certain cancer-related enzymes, including protein kinase A (PKA) and protein kinase B (PKB).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anti-inflammatory effects in various animal models of asthma and COPD. It has also been shown to have anti-inflammatory effects in animal models of IBD. In addition, it has been shown to have anti-cancer effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments include its potent inhibitory activity against various enzymes, its well-defined mechanism of action, and its potential use in treating various diseases. The limitations of using this compound in lab experiments include its synthetic nature, which may limit its use in certain biological systems, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One direction is the further study of its potential use in treating various diseases, including asthma, COPD, IBD, and cancer. Another direction is the development of new synthetic methods to improve its yield and purity. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been achieved using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-methylnaphtho[1,2-b]furan-3-carboxylic acid with butylamine and 2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its scientific research application. It is a potent inhibitor of certain enzymes, including phosphodiesterase 4 (PDE4) and cyclic adenosine monophosphate (cAMP) phosphodiesterases. It has been studied for its potential use in treating various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has also been studied for its potential use in cancer therapy.
Eigenschaften
Molekularformel |
C26H27NO5S |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
butyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO5S/c1-5-6-13-31-26(28)24-18(4)32-25-20-10-8-7-9-19(20)22(15-21(24)25)27-33(29,30)23-14-16(2)11-12-17(23)3/h7-12,14-15,27H,5-6,13H2,1-4H3 |
InChI-Schlüssel |
OFGSHBPCHHFPDA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Kanonische SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)


![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)


![N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B281168.png)

